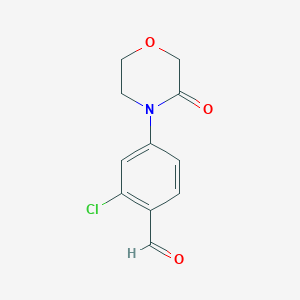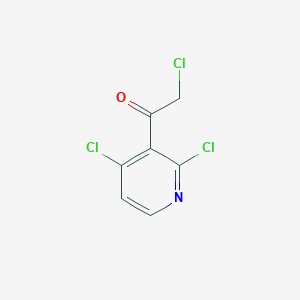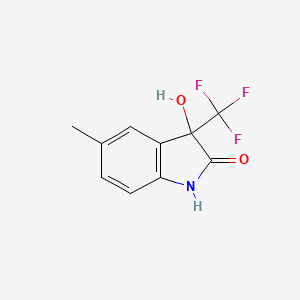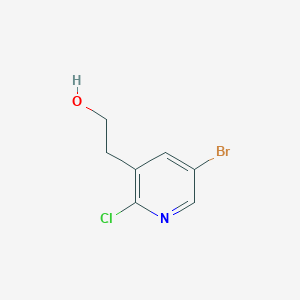
2-(5-Bromo-2-chloropyridin-3-YL)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-chloropyridin-3-YL)ethanol is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the pyridine ring, and an ethanol group attached to the third carbon of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-chloropyridin-3-YL)ethanol typically involves the bromination and chlorination of pyridine derivatives, followed by the introduction of the ethanol group. One common method involves the reaction of 3-chloropyridine with bromine to form 5-bromo-3-chloropyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Bromo-2-chloropyridin-3-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: 2-(5-Bromo-2-chloropyridin-3-YL)acetaldehyde or 2-(5-Bromo-2-chloropyridin-3-YL)acetic acid.
Reduction: 2-(5-Hydroxy-2-chloropyridin-3-YL)ethanol or 2-(5-Bromo-2-hydroxypyridin-3-YL)ethanol.
Substitution: 2-(5-Methoxy-2-chloropyridin-3-YL)ethanol or 2-(5-Bromo-2-methoxypyridin-3-YL)ethanol.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-chloropyridin-3-YL)ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-chloropyridin-3-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
- 2-(5-Bromo-2-chloropyridin-3-YL)methanol
- 2-(5-Bromo-2-chloropyridin-3-YL)acetic acid
- 2-(5-Bromo-2-chloropyridin-3-YL)acetaldehyde
Comparison: 2-(5-Bromo-2-chloropyridin-3-YL)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C7H7BrClNO |
|---|---|
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
2-(5-bromo-2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c8-6-3-5(1-2-11)7(9)10-4-6/h3-4,11H,1-2H2 |
Clave InChI |
JLNSIKLXGVJLCK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CCO)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12445567.png)
![1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12445578.png)
![3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B12445597.png)
![(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12445603.png)
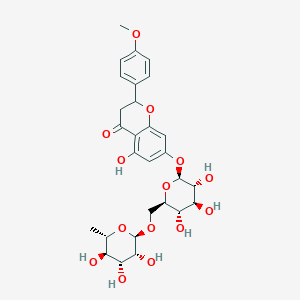
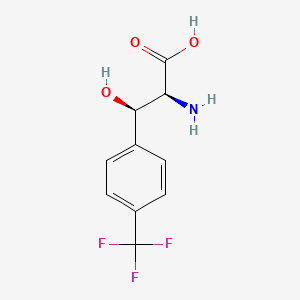
![2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445617.png)

![N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B12445633.png)
![6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B12445637.png)
